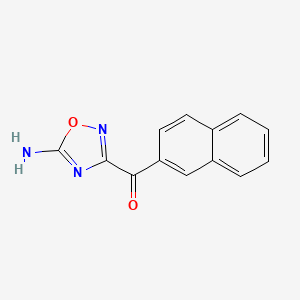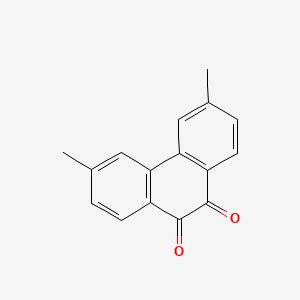![molecular formula C16H34N4O2 B14604608 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea is an organic compound with a complex structure that includes a hydrazine group, a urea moiety, and an undecoxypropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea typically involves the reaction of hydrazine derivatives with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ureas.
科学的研究の応用
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. The urea moiety can interact with hydrogen bond donors and acceptors, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- 1-[(E)-hydrazinylidenemethyl]-3-(3-decoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-dodecoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-octoxypropyl)urea
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea is unique due to its specific undecoxypropyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This distinct structure may confer advantages in certain applications, such as increased binding affinity or selectivity for specific enzymes or receptors.
特性
分子式 |
C16H34N4O2 |
|---|---|
分子量 |
314.47 g/mol |
IUPAC名 |
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea |
InChI |
InChI=1S/C16H34N4O2/c1-2-3-4-5-6-7-8-9-10-13-22-14-11-12-18-16(21)19-15-20-17/h15H,2-14,17H2,1H3,(H2,18,19,20,21) |
InChIキー |
QKLRPYLGYPVAGN-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCOCCCNC(=O)N/C=N/N |
正規SMILES |
CCCCCCCCCCCOCCCNC(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)

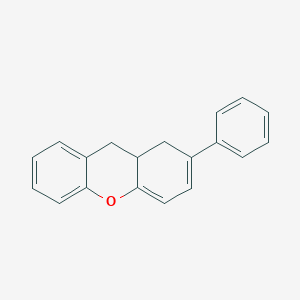


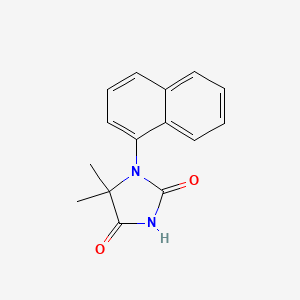

![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
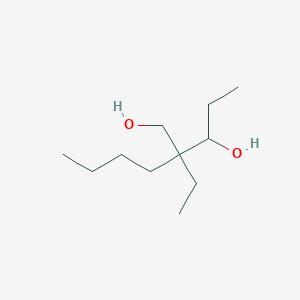

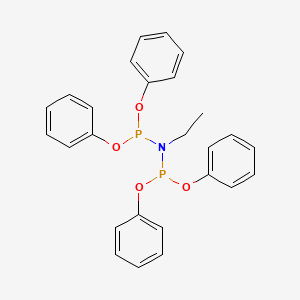
![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
